Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate
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Overview
Description
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a formyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a pyridine derivative, followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-catalyzed reactions involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(chloromethyl)pyridine-4-carboxylate
- Tert-butyl 2-(bromomethyl)-5-formylpyridin-4-ylcarbamate
- Tert-butyl 2-(hydroxymethyl)-5-formylpyridin-4-ylcarbamate
Uniqueness
Tert-butyl 2-(chloromethyl)-5-formylpyridin-4-ylcarbamate is unique due to the presence of both a chloromethyl and a formyl group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The tert-butyl carbamate group also provides stability and protection during synthetic transformations.
Properties
Molecular Formula |
C12H15ClN2O3 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-[2-(chloromethyl)-5-formylpyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-4-9(5-13)14-6-8(10)7-16/h4,6-7H,5H2,1-3H3,(H,14,15,17) |
InChI Key |
CCKLHKARZMCJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC(=C1)CCl)C=O |
Origin of Product |
United States |
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